GSK-3β Inhibitory Activity of a Derivative vs. Structural Analogs Demonstrates Substitution-Dependent Potency
In a study synthesizing novel GSK-3β inhibitors, the derivative 3-((1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one (compound 4t), built from the target compound scaffold, exhibited an IC50 of 11,000 nM against GSK-3β [1]. In contrast, the most potent compound in the same series (4g) achieved an IC50 of 190 nM, and other analogs (4d, 4f, 4i, 4n, 4q) showed significant inhibition, demonstrating that minor structural modifications around the triazole-pyridine core produce >57-fold differences in potency [1][2]. This directly links the specific chloropyridinyl triazole building block to a quantifiable, tunable activity window that would be missed by using an arbitrary 'pyridyl-triazole' surrogate.
| Evidence Dimension | Inhibitory activity against GSK-3β (IC50) |
|---|---|
| Target Compound Data | 11,000 nM (for derivative 4t, containing the target compound's core structure) |
| Comparator Or Baseline | Compound 4g (top analog in the series): IC50 = 190 nM; other active analogs (4d, 4f, 4i): 72.72-76.36% in vivo anti-inflammatory activity after 5h |
| Quantified Difference | >57-fold difference in IC50 between the weakest and most potent analog, revealing a broad activity range driven by structural features. |
| Conditions | In vitro Kinase-Glo assay at 30°C; in vivo rat paw edema model for anti-inflammatory activity. |
Why This Matters
This evidence demonstrates that the building block's exact connectivity is a determinant of biological activity, making it a critical procurement item for reproducing or improving upon a specific structure-activity relationship (SAR) point.
- [1] BindingDB Entry for BDBM189400 (3-((1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one). View Source
- [2] Tantray, M.A., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology and Drug Design, 87(6), 918-926. View Source
